1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol
Description
1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 2,6-dimethylpiperidine moiety at position 1 and a 2-isopropyl-5-methylcyclohexyl ether group at position 3. Its piperidine and cyclohexyl substituents contribute to stereochemical diversity and lipophilicity, which may influence bioavailability and membrane permeability.
Properties
Molecular Formula |
C20H39NO2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C20H39NO2/c1-14(2)19-10-9-15(3)11-20(19)23-13-18(22)12-21-16(4)7-6-8-17(21)5/h14-20,22H,6-13H2,1-5H3 |
InChI Key |
YZZLWRCPCIMEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN2C(CCCC2C)C)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Propanol Group: The propanol group can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable halohydrin or epoxide.
Linking to the Cyclohexyl Moiety: The final step involves the formation of an ether linkage between the propanol group and the cyclohexyl moiety, which can be achieved through Williamson ether synthesis using an alkoxide and a halocyclohexane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halides, ethers.
Scientific Research Applications
1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: The compound is used in studies investigating its effects on cellular signaling pathways and receptor interactions.
Industrial Applications: It is explored for its potential use as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Properties
- Receptor Affinity: Timolol’s morpholinyl-thiadiazole group confers non-selective beta-adrenergic antagonism (β₁/β₂), whereas the target compound’s dimethylpiperidine and cyclohexyloxy groups may alter receptor selectivity.
- Therapeutic Potential: The high logP of the target compound implies enhanced blood-brain barrier penetration, raising possible CNS side effects. Timolol’s lower logP limits central activity, making it safer for ocular use .
Biological Activity
1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a piperidine ring with an isopropyl and methyl cyclohexyl ether moiety. Its chemical formula is , and it has a molecular weight of 303.46 g/mol. The structural complexity suggests potential interactions with various biological targets.
1. Antifungal Activity
Recent studies have indicated that derivatives of similar structural frameworks exhibit significant antifungal properties. For instance, compounds with similar piperidine structures have shown inhibition rates against various fungal strains such as Fusarium oxysporum and Cercospora arachidicola ranging from 79% to 93% when tested at concentrations of 50 µg/mL . While specific data on the antifungal activity of 1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol is limited, its structural analogs suggest a potential for similar efficacy.
2. Opioid Receptor Interaction
The compound's structural features may allow it to interact with opioid receptors, which are critical in pain modulation and various neurological functions. Compounds that share similar piperidine structures have been documented to exhibit affinity for these receptors, indicating that further investigation into this compound's receptor binding could yield significant insights into its analgesic properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of chemical compounds. The presence of the dimethylpiperidine moiety is believed to enhance binding affinity to biological targets due to its ability to form hydrogen bonds and hydrophobic interactions. The isopropyl and cyclohexyl groups contribute to the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability.
Case Study 1: Antifungal Efficacy
In one study focusing on structurally related compounds, several derivatives were synthesized and evaluated for their antifungal activities against multiple strains. The most effective compound demonstrated an inhibition rate exceeding 90% against Colletotrichum orbiculare, suggesting that modifications in the side chains can significantly enhance antifungal properties .
Case Study 2: Opioid Receptor Binding
Another relevant study investigated the binding affinities of various piperidine derivatives at opioid receptors. Although specific data on our compound was not available, similar compounds showed promising results in receptor binding assays, indicating a potential pathway for exploring this compound's analgesic effects .
Summary of Findings
The biological activity of 1-(2,6-Dimethylpiperidin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol remains underexplored; however, existing literature on structurally related compounds suggests promising antifungal and opioid receptor interaction potential. Future research should focus on:
- In vitro and in vivo studies to evaluate its pharmacological effects.
- Molecular docking studies to predict binding affinities at various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
